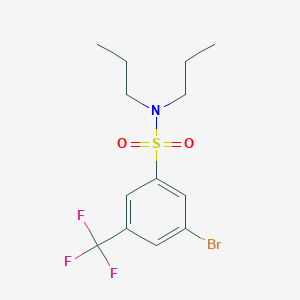

N-Phenyl-N-(phenylsulfonyl)glycine

Overview

Description

N-Phenyl-N-(phenylsulfonyl)glycine is a compound that has been studied for its potential as an inhibitor of aldose reductase, an enzyme implicated in diabetic complications. Research has focused on synthesizing various analogues of this compound to enhance its lipophilic character and increase its inhibitory potential . Additionally, it has been identified as a contaminant in sewage and surface water, indicating its environmental presence and potential impact .

Synthesis Analysis

The synthesis of N-Phenyl-N-(phenylsulfonyl)glycine and its analogues involves substituting the amino group with various lipophilic groups to increase the compound's affinity for aldose reductase . These analogues have been prepared to explore the structure-activity relationship and enhance the inhibitory activity against aldose reductase . Furthermore, N-substituted N-arylsulfonylglycines have been prepared for use in peptoid synthesis, expanding the chemical diversity of peptoids and peptide-peptoid hybrids .

Molecular Structure Analysis

The molecular structure of N-Phenyl-N-(phenylsulfonyl)glycine and its analogues plays a crucial role in their inhibitory activity. For instance, the presence of a carbonyl moiety and an aromatic ring in the 4-benzoylamino analogue was found to significantly increase the activity compared to other derivatives . Additionally, the stereochemistry of the substituents has been shown to affect the inhibitory potency, with S stereoisomers being more active than R isomers .

Chemical Reactions Analysis

N-Phenyl-N-(phenylsulfonyl)glycine and its derivatives have been used in various chemical reactions. For example, the methyl esters of L-tyrosine and D-(4-hydroxyphenyl)glycine were transformed into 2-arylsulfonamido esters using arylsulfonyl chlorides in a chemoselective fashion without racemization . This demonstrates the compound's utility in selective synthesis processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Phenyl-N-(phenylsulfonyl)glycine contribute to its biological activity and environmental impact. Its solubility and reactivity have been exploited in the synthesis of peptoid monomers . As a contaminant, its presence in surface waters and sewage treatment plants has been quantified, with concentrations ranging from 50 to 1200 ng/l, indicating its stability and persistence in aquatic environments .

Scientific Research Applications

1. NLRP3 Inflammasome Inhibitors

- Summary of Application : N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide analogs, which are similar to N-Phenyl-N-(phenylsulfonyl)glycine, have been used as NLRP3 inflammasome inhibitors. These inhibitors are designed, synthesized, and evaluated to develop diversified analogs based on the N-(phenylcarbamoyl)benzenesulfonamide scaffold .

- Methods of Application : The sulfonylurea linker can tolerate chemical modifications with either simply changing over the position of carbonyl and sulfonyl group or structurally flexibly inserting a cyclopropyl group .

- Results or Outcomes : Several more potent and diversified NLRP3 antagonists were identified with low nanomolar inhibitory activities. These compounds exhibited weak effects on the generation of NO and TNF-a .

2. Synthesis of Heterocyclic Compounds

- Summary of Application : Phenyl sulfonylacetophenone, a compound similar to N-Phenyl-N-(phenylsulfonyl)glycine, is considered one of the most important synthons in synthetic organic chemistry. It has been widely used as a nucleophile in many organic transformations .

- Methods of Application : β-Ketosulfone, an active C–H acid, has been used for synthesis of five- and six-membered ring systems containing one or two heteroatoms .

- Results or Outcomes : β-Ketosulfone has been used for synthesis of γ - and δ -ketosulfones, 1,4-diketones, amides, ethers, and substituted benzene derivatives due to its high synthetic importance .

3. Radical Photopolymerization Co-initiators

- Summary of Application : N-Phenylglycine (NPG), a compound similar to N-Phenyl-N-(phenylsulfonyl)glycine, has been used for many years as an efficient biocompatible co-initiator in initiating radical photopolymerization .

- Methods of Application : NPG is used in combination with camphorquinone to initiate photopolymerization of hydroxyethyl acrylate aqueous solution .

- Results or Outcomes : The derivatives combined with camphorquinone could efficiently initiate photopolymerization of other monomers, indicating the wide substrate adaptability and being a class of robust co-initiators with potential application in the preparation of biohydrogels .

4. Inhibitors of Aldose Reductase

- Summary of Application : N-(phenylsulfonyl)-N-phenylglycines, similar to N-Phenyl-N-(phenylsulfonyl)glycine, have been prepared as analogues of aldose reductase inhibitors .

- Methods of Application : These compounds are synthesized and evaluated for their inhibitory activity against aldose reductase .

- Results or Outcomes : Several derivatives display greater inhibitory activity than the corresponding glycines, suggesting that N-phenyl substitution enhances affinity for aldose reductase .

5. Radical Photopolymerization Co-initiators

- Summary of Application : N-Phenylglycine (NPG), a compound similar to N-Phenyl-N-(phenylsulfonyl)glycine, has been used for many years as an efficient biocompatible co-initiator in initiating radical photopolymerization .

- Methods of Application : NPG is used in combination with camphorquinone to initiate photopolymerization of hydroxyethyl acrylate aqueous solution .

- Results or Outcomes : The derivatives combined with camphorquinone could efficiently initiate photopolymerization of other monomers, indicating the wide substrate adaptability and being a class of robust co-initiators with potential application in the preparation of biohydrogels .

6. Inhibitors of Aldose Reductase

- Summary of Application : N-(phenylsulfonyl)-N-phenylglycines, similar to N-Phenyl-N-(phenylsulfonyl)glycine, have been prepared as analogues of the N-(phenylsulfonyl)glycine 1 aldose reductase inhibitors .

- Methods of Application : These compounds are synthesized and evaluated for their inhibitory activity against aldose reductase .

- Results or Outcomes : Several derivatives display greater inhibitory activity than the corresponding glycines 1, suggesting that N-phenyl substitution enhances affinity for aldose reductase .

Safety And Hazards

The safety and hazards of “N-Phenyl-N-(phenylsulfonyl)glycine” are not explicitly provided in the available resources. However, “N-Phenylglycine” is labeled with the signal word “Warning” and has hazard statements H315, H319, H3351.

Future Directions

The future directions of “N-Phenyl-N-(phenylsulfonyl)glycine” are not mentioned in the available resources.

Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.

properties

IUPAC Name |

2-[N-(benzenesulfonyl)anilino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c16-14(17)11-15(12-7-3-1-4-8-12)20(18,19)13-9-5-2-6-10-13/h1-10H,11H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJLYGOCDZDEIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC(=O)O)S(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357188 | |

| Record name | 2-[N-(benzenesulfonyl)anilino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Phenyl-N-(phenylsulfonyl)glycine | |

CAS RN |

59724-82-2 | |

| Record name | 2-[N-(benzenesulfonyl)anilino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

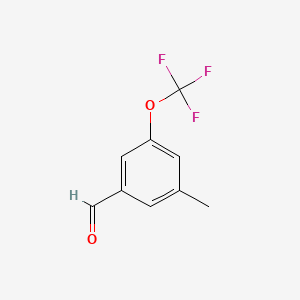

![(4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenyl)methanol](/img/structure/B1331583.png)

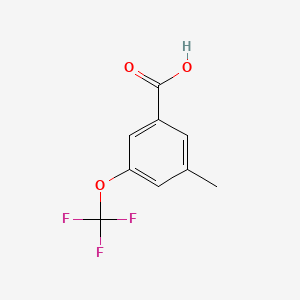

![3-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1331584.png)